molecular formula C23H22N6O B6532049 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide CAS No. 1019097-53-0

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide

Cat. No. B6532049
M. Wt: 398.5 g/mol
InChI Key: XBCOVQXABSPNCU-UHFFFAOYSA-N
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Description

The compound “N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide” is a complex organic molecule. It contains a pyrazolylpyridazine core, which is a non-fused biheterocyclic system . Derivatives of this core have a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis involves reactions of hydrazide with aryl isocyanate, aryl and alkyl isothiocyanates . The synthesized compounds have shown a pronounced stimulating effect on plant growth .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings and functional groups. The pyrazolylpyridazine core is a key structural feature . More detailed structural analysis would require specific spectroscopic data or computational modeling.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions of hydrazide with aryl isocyanate, aryl and alkyl isothiocyanates . The specific reaction conditions and mechanisms would depend on the exact reactants and conditions used.

properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-15-4-6-18(7-5-15)23(30)25-20-10-8-19(9-11-20)24-21-12-13-22(27-26-21)29-17(3)14-16(2)28-29/h4-14H,1-3H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCOVQXABSPNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide

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